Milveterol

Content Navigation

CAS Number

Product Name

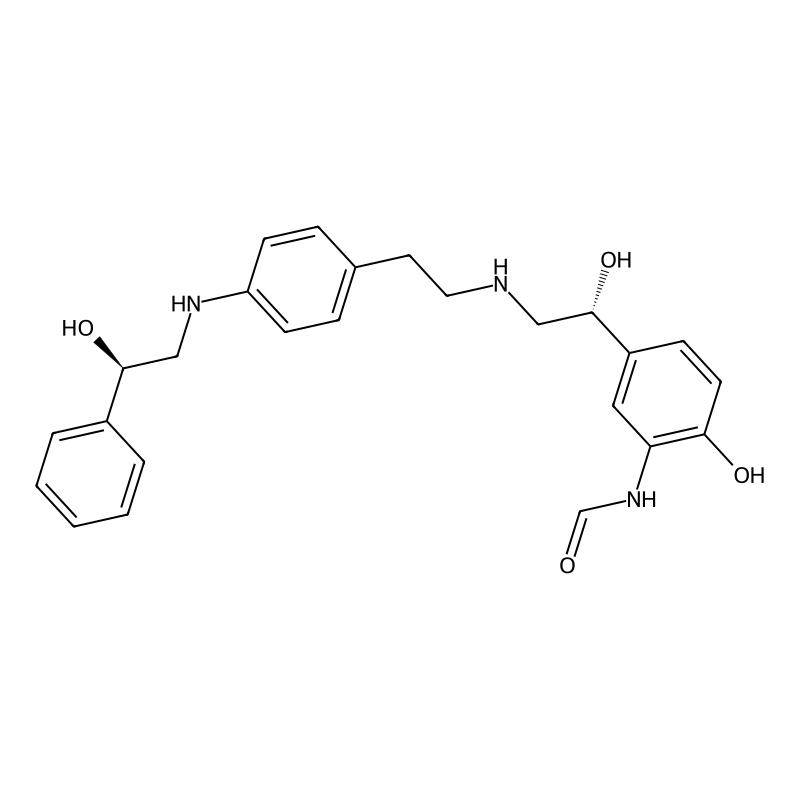

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Milveterol is a long-acting beta-2 adrenergic receptor agonist, specifically developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is also known by its developmental codes GSK-159797 and TD-3327. The compound acts primarily by stimulating the beta-2 adrenergic receptors in the bronchial smooth muscles, leading to relaxation and bronchodilation, which helps alleviate symptoms associated with obstructive airway diseases .

The molecular formula of Milveterol is C25H30ClN3O4, with a molecular weight of 472.0 g/mol. Its structure features a complex arrangement that includes multiple aromatic rings and functional groups, contributing to its pharmacological properties.

- Oxidation: The compound can be oxidized at hydroxyl groups using agents like potassium permanganate or chromium trioxide.

- Reduction: Carbonyl groups in Milveterol can be reduced using sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens and nitrating agents.

These reactions allow for the synthesis of various derivatives that may have different pharmacological activities.

Milveterol exhibits significant biological activity as a beta-2 adrenergic receptor agonist. Its mechanism of action involves binding to the beta-2 receptors, which activates the cyclic adenosine monophosphate (cAMP) signaling pathway. This activation results in the relaxation of bronchial smooth muscle and subsequent bronchodilation . Clinical studies have demonstrated that Milveterol can improve lung function parameters such as forced expiratory volume in one second (FEV1) and forced vital capacity (FVC) in patients with asthma and COPD .

The synthesis of Milveterol involves several key steps:

- Formation of Intermediate: A biaryl intermediate is synthesized through a coupling reaction.

- Functional Group Modification: The intermediate undergoes hydroxylation and amination to introduce necessary functional groups.

- Final Coupling and Hydrochloride Formation: The modified intermediate is coupled with an appropriate amine, followed by the formation of the hydrochloride salt for stability and solubility.

Industrial production methods are optimized for high yield and purity, ensuring consistent quality in pharmaceutical applications.

Milveterol is primarily investigated for its therapeutic potential in treating respiratory diseases such as asthma and COPD. Its long duration of action allows for once-daily dosing, improving patient compliance compared to shorter-acting alternatives. Additionally, it is used in research settings to study beta-2 adrenergic receptor interactions and the underlying biological pathways involved in respiratory conditions .

Research has explored Milveterol's interactions with other medications used in respiratory therapy. Studies indicate that combinations with muscarinic antagonists or other beta agonists may enhance therapeutic outcomes in patients with COPD. For instance, combining Milveterol with darotropium bromide has shown promise in improving lung function more effectively than either drug alone .

Furthermore, ongoing research aims to understand its pharmacokinetics and potential drug-drug interactions, ensuring safe co-administration with other therapies.

Milveterol shares structural similarities with several other long-acting beta-2 adrenergic receptor agonists. Here are some notable compounds:

| Compound Name | Developer | Unique Features |

|---|---|---|

| Carmoterol | Chiesi Farmaceutici | Fast onset; structural elements from formoterol |

| GSK-642444 | GlaxoSmithKline | Ultra-long acting; potential for combination therapies |

| Indacaterol | Novartis | Once-daily dosing; rapid onset of action |

| Olodaterol | Boehringer Ingelheim | 24-hour efficacy; used in combination inhalers |

Milveterol's uniqueness lies in its specific structural modifications that enhance its receptor binding affinity and duration of action compared to these similar compounds. Its development focuses on optimizing patient outcomes through effective bronchodilation while minimizing side effects associated with shorter-acting agents .

Traditional Palladium-Catalyzed Hydrogenolysis

Catalytic hydrogenation using palladium on carbon represents the cornerstone methodology for benzyloxy deprotection in Milveterol synthesis [3] [4]. The conventional approach employs ten percent palladium on carbon under hydrogen atmosphere at atmospheric to moderate pressures. This methodology operates through a well-established mechanism wherein the benzyl ether undergoes oxidative addition to the palladium(0) catalyst, forming a palladium(II) complex, followed by hydrogen coordination and transfer that facilitates alcohol release [5].

The traditional protocol typically requires reaction temperatures ranging from room temperature to 60°C, with reaction times extending from four to twenty-four hours depending on substrate complexity and catalyst loading [3]. Catalyst loadings generally range from one to ten percent by weight relative to the substrate, with ten percent palladium on carbon being the most commonly employed catalyst system [6] [7].

Enhanced Methodologies with Niobic Acid Co-catalysis

Recent advancements have demonstrated significant improvements through the incorporation of niobic acid-on-carbon as a co-catalyst with palladium on carbon [4] [8]. This innovative approach addresses the fundamental limitation of traditional palladium-catalyzed hydrogenolysis, specifically the catalyst poisoning effect caused by amine coordination to palladium centers.

The niobic acid-palladium system operates through a dual mechanism wherein niobic acid functions as a heterogeneous acidic catalyst that facilitates the palladium-catalyzed hydrogenative deprotection process [4]. Experimental studies have demonstrated that the addition of one mole percent niobic acid-on-carbon to one mole percent palladium on carbon results in quantitative deprotection within forty-five minutes at room temperature, representing a dramatic improvement over traditional methods which require extended reaction times [8].

This methodology offers several distinct advantages: significantly reduced reaction times from hours to minutes, operation at ambient temperature, elimination of acid additives, and simplified product isolation through direct filtration without neutralization steps [4]. The catalytic system demonstrates excellent reusability, maintaining activity through at least three consecutive cycles with minimal performance degradation [8].

Mechanistic Considerations and Optimization Parameters

The optimization of catalytic hydrogenation conditions requires careful consideration of multiple parameters including hydrogen pressure, temperature, solvent selection, and catalyst preparation [9]. Hydrogen pressure typically ranges from atmospheric to fifty pounds per square inch, with higher pressures generally providing faster reaction rates but requiring specialized equipment [10].

Solvent selection proves critical for optimal performance, with methanol and ethanol providing excellent results for most substrates [3] [4]. The choice between these solvents often depends on substrate solubility and downstream processing requirements. Mixed solvent systems incorporating tetrahydrofuran or ethyl acetate can be employed for substrates with limited alcoholic solvent solubility [8].

Temperature control requires balancing reaction rate with selectivity considerations [9]. While elevated temperatures generally accelerate reactions, they may also promote unwanted side reactions or catalyst deactivation. The optimized temperature range of ambient to 60°C provides an excellent compromise between efficiency and selectivity [4].

Palladium-Mediated Reduction Strategies

Transfer Hydrogenation Methodologies

Transfer hydrogenation represents a versatile alternative to direct hydrogenation, particularly valuable when hydrogen gas handling presents safety or practical concerns [11] [12]. This methodology employs hydrogen donor molecules such as formic acid, cyclohexene, or cyclohexadiene in conjunction with palladium catalysts to achieve reduction without external hydrogen gas [13].

The triethylsilane-mediated catalytic transfer hydrogenation system has demonstrated exceptional utility in pharmaceutical synthesis [11]. This approach employs triethylsilane as both hydrogen source and reducing agent in the presence of ten percent palladium on carbon catalyst. The methodology proves particularly effective for the reduction of halogenated intermediates commonly encountered in Milveterol synthesis pathways [11].

Experimental optimization studies have established optimal conditions employing ten equivalents of triethylsilane relative to substrate, with 1.5 equivalents of diisopropylethylamine as base additive [11]. The reaction typically proceeds in mixed methanol-tetrahydrofuran solvent systems at ambient temperature over twenty-four hours, providing excellent yields while maintaining chemoselectivity [11].

Electrochemical Reduction Approaches

Electrochemical reduction strategies offer unique advantages in aqueous systems and environmentally sensitive applications [14]. Palladium-catalyzed electrochemical reduction provides precise control over reduction potential and enables selective reduction of specific functional groups without affecting sensitive moieties elsewhere in the molecule [14].

The methodology employs palladium electrodes or palladium-modified electrode surfaces in aqueous electrolyte solutions [14]. Optimization parameters include applied potential, current density, electrolyte composition, and pH control. This approach demonstrates particular utility for large-scale applications where hydrogen gas handling presents safety concerns [14].

Specialized Palladium Complex Systems

Advanced palladium complex systems provide tailored reactivity for specific synthetic challenges [15] [16]. These systems employ well-defined palladium complexes with specialized ligand environments designed to enhance selectivity and reaction efficiency [15].

Homogeneous palladium catalysts such as Wilkinson's catalyst analogues offer superior selectivity for challenging reductions [10]. These systems typically operate under milder conditions than heterogeneous catalysts but require additional catalyst recovery and purification steps [16].

The selection between homogeneous and heterogeneous systems depends on factors including substrate sensitivity, required selectivity, scale of operation, and downstream processing considerations [15]. Heterogeneous systems generally provide easier catalyst separation and recovery, while homogeneous systems often offer superior selectivity and reaction control [16].

Purification Techniques and Yield Optimization

Flash Chromatography Applications

Flash chromatography represents the predominant purification methodology for intermediate-scale Milveterol synthesis and optimization studies [17] [18]. This technique employs compressed air or nitrogen to accelerate solvent flow through packed silica gel columns, providing rapid and efficient separation of target compounds from synthetic impurities [19].

Modern automated flash chromatography systems offer sophisticated gradient control, fraction collection, and real-time monitoring capabilities [17]. These systems typically employ silica gel particle sizes ranging from twenty-five to fifty micrometers, providing excellent resolution while maintaining reasonable pressure requirements [18].

Optimization studies demonstrate that careful selection of mobile phase composition proves critical for achieving optimal separation efficiency [17]. Normal-phase systems employing hexane-ethyl acetate or hexane-methanol gradients provide excellent results for most Milveterol intermediates [20]. Reversed-phase flash chromatography using water-acetonitrile or water-methanol systems offers complementary selectivity for polar intermediates [19].

Loading optimization studies indicate that sample loading should not exceed five percent of the column bed volume to maintain separation efficiency [21]. Higher loadings result in band broadening and reduced resolution, ultimately decreasing overall yield and purity [17].

High-Performance Liquid Chromatography Methods

Preparative high-performance liquid chromatography provides the highest resolution purification capability for Milveterol and related compounds [22] [23]. This methodology employs high-pressure pumping systems with precisely controlled gradient elution to achieve superior separation performance compared to flash chromatography [24].

Method development follows a systematic approach beginning with analytical-scale optimization followed by scale-up to preparative dimensions [22]. The initial screening typically employs broad gradient conditions with C18 reversed-phase columns to establish retention behavior and selectivity patterns [23].

Optimization parameters include mobile phase composition, gradient profile, flow rate, column temperature, and detection wavelength [22]. The selection of appropriate detection wavelength proves particularly critical for preparative applications, as detector saturation can occur at the high concentrations employed in preparative work [20].

Column selection significantly impacts separation efficiency and capacity [23]. Shorter, wider columns provide higher loading capacity but reduced resolution, while longer, narrower columns offer superior resolution at the expense of loading capacity [24]. The optimal balance depends on the specific separation requirements and target purity specifications [22].

Crystallization and Yield Enhancement Strategies

Crystallization represents the ultimate purification step for Milveterol, providing both high purity and excellent yield recovery [25] [26]. This methodology exploits differences in solubility between the target compound and impurities to achieve purification through selective precipitation [27].

Solvent selection proves fundamental to successful crystallization development [28]. The ideal crystallization solvent exhibits high solubility for the target compound at elevated temperature and low solubility at ambient temperature [26]. Common solvent systems for pharmaceutical compounds include alcohols, ethyl acetate, and mixed aqueous-organic systems [25].

Temperature control optimization requires careful balance between dissolution temperature and cooling rate [28]. Rapid cooling generally produces smaller crystals with higher surface area but may trap impurities, while slow cooling produces larger, higher-quality crystals but may suffer from lower yields due to prolonged exposure to potentially degrading conditions [29].

Seeding strategies can significantly improve crystallization outcomes by providing controlled nucleation sites [28]. The introduction of seed crystals at the appropriate supersaturation level promotes uniform crystal growth and improves reproducibility [29].

Continuous Processing and Advanced Techniques

Continuous chromatography systems offer significant advantages for large-scale Milveterol production through improved productivity and reduced solvent consumption [30] [31]. Multi-column countercurrent solvent gradient purification represents a particularly promising approach for pharmaceutical applications [31].

These systems employ multiple interconnected columns operating in a coordinated manner to achieve continuous separation with internal recycling of overlapping fractions [30]. Experimental studies demonstrate productivity improvements of up to ten-fold compared to traditional batch chromatography while maintaining equivalent purity levels [31].

The implementation of continuous processing requires sophisticated process control systems and extensive optimization of switching times, flow rates, and gradient profiles [32]. However, the resulting improvements in efficiency and sustainability justify the additional complexity for large-scale manufacturing applications [33].

Process analytical technology integration enables real-time monitoring and control of purification processes [30]. Techniques such as online ultraviolet spectroscopy, mass spectrometry, and nuclear magnetic resonance provide immediate feedback for process optimization and quality assurance [31].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Dates

Explore Compound Types